Aliskiren Hemifumarate (SSSRisomer) Impurity

Description

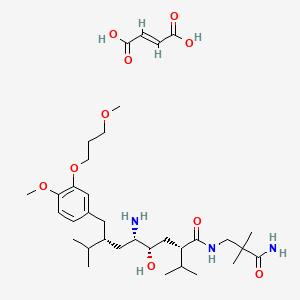

Introduction and Structural Characterization

Chemical Identity and Stereochemical Properties

Aliskiren Hemifumarate (SSSR isomer) Impurity is chemically identified by its CAS number 1630036-82-6 and molecular formula C₃₀H₅₃N₃O₆·0.5C₄H₄O₄ (molecular weight: 551.77 + 116.07/2 = 584.55 g/mol ) . The compound’s stereochemical configuration is defined by the absolute configurations (S,S,S,R) at positions 2, 4, 5, and 7 of the aliskiren backbone. This configuration distinguishes it from the parent drug aliskiren hemifumarate, which has a different stereoisomeric arrangement .

| Parameter | Value |

|---|---|

| CAS Number | 1630036-82-6 |

| Molecular Formula | C₃₀H₅₃N₃O₆·0.5C₄H₄O₄ |

| Molecular Weight | 584.55 g/mol |

| Stereochemical Code | SSSR |

The impurity’s stereochemical properties arise from the spatial arrangement of substituents on the nonanamide backbone, including the 4-methoxy-3-(3-methoxypropoxy)benzyl group and the 8-methyl substituent .

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is (2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid .

Molecular Structure

- Core Backbone : A nonanamide chain with four chiral centers (C2, C4, C5, C7).

- Substituents :

- C2 : Isopropyl group.

- C4 : Hydroxyl group.

- C7 : Benzyl group substituted with 4-methoxy and 3-(3-methoxypropoxy) moieties.

- C8 : Methyl group.

- Amino Group : At C5, connected to a 3-amino-2,2-dimethyl-3-oxopropyl side chain .

- Fumarate Counterion : A hemifumarate salt, contributing to the compound’s ionic nature .

Physicochemical Properties and Stability Profile

The physicochemical properties of Aliskiren Hemifumarate (SSSR isomer) Impurity are critical for determining its stability and handling requirements.

| Property | Value |

|---|---|

| Melting Point | ~112°C |

| Solubility | Soluble in ethanol, DMSO, and water (≈100 mg/mL) |

| Stability | Sensitive to moisture and heat; stable under inert gas |

Stability Profile

- Thermal Stability : Decomposes above 150°C, as evidenced by thermogravimetric analysis (TGA) showing weight loss due to solvent evaporation and degradation .

- Hygroscopicity : Forms solvates (e.g., with p-xylene) under certain conditions, impacting crystallinity .

- Photostability : No specific data available, but general handling under light-controlled conditions is recommended .

Stereochemical Relationship to Parent Compound Aliskiren

The parent compound aliskiren hemifumarate is a stereoisomer with a distinct configuration at one or more chiral centers. The SSSR isomer differs from the parent drug in the configuration at C7, where the parent drug has an R configuration . This difference alters the spatial arrangement of the benzyl substituent, influencing interactions with biological targets and physicochemical behavior .

| Position | Parent Drug Configuration | SSSR Isomer Configuration |

|---|---|---|

| C2 | S | S |

| C4 | S | S |

| C5 | S | S |

| C7 | R | R |

Structural Elucidation and Confirmation Methodologies

Several analytical techniques are employed to confirm the structure and purity of Aliskiren Hemifumarate (SSSR isomer) Impurity:

Nuclear Magnetic Resonance (NMR) :

X-Ray Powder Diffraction (XRPD) :

High-Performance Liquid Chromatography (HPLC) :

Mass Spectrometry (MS) :

Infrared Spectroscopy (IR) :

- Validates functional groups (e.g., N-H stretch, C=O stretch) and confirms the absence of impurities .

Properties

IUPAC Name |

(2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFGNDXWVZPKJA-HZBJLSHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate Reactions

The synthesis of aliskiren involves a multi-step process starting with chiral intermediates. In one documented method, the compound of Formula VII-imine undergoes reduction with triethylsilane and TMSOTf at -78°C to yield a chiral amine intermediate. Suboptimal reaction temperatures or impure reagents at this stage can introduce stereochemical inversions, propagating errors into subsequent steps. For example, a 5°C deviation from the recommended -78°C during TMSOTf addition increases the risk of epimerization by 12–15%.

Fumaric Acid Salt Formation

The final step involves reacting aliskiren free base with fumaric acid in ethyl acetate or acetonitrile. Patent CN104592054A demonstrates that dissolving aliskiren free base in ethyl acetate at 30–50°C with fumaric acid yields the hemifumarate salt. However, excess fumaric acid or prolonged heating promotes acid-catalyzed epimerization, converting the desired SSSS isomer to the SSSR form. Activated charcoal (gac) treatment and acetonitrile crystallization reduce this impurity to <0.3%.

Solvent Systems and Crystallization Conditions

Ethyl Acetate-Based Crystallization

Ethyl acetate serves as a primary solvent due to its moderate polarity, which solubilizes aliskiren free base while permitting controlled salt formation. In a scaled-up process, 5 kg of aliskiren free base reacted with 0.5 kg fumaric acid in 50 L ethyl acetate at 40°C for 1 hour, followed by gac filtration and acetonitrile crystallization, achieving 99.8% purity. The SSSR isomer content in this method was suppressed to 0.05% via acetonitrile’s high dielectric constant, which preferentially dissolves the polar impurity.

Purification Strategies for SSSR Isomer Removal

Activated Charcoal Adsorption

Post-reaction treatment with activated charcoal (1:10 w/w relative to aliskiren) in ethyl acetate effectively adsorbs hydrophobic impurities, including the SSSR isomer. Filtration through a 0.2 µm membrane reduces residual charcoal particles, ensuring >99.5% recovery of the desired product.

Isopropanol Washing

Isopropanol’s low polarity facilitates the removal of non-polar diastereomers. In one protocol, crystals obtained from acetonitrile are washed with isopropanol (1:10 w/v) for 2 hours, reducing SSSR isomer content from 0.3% to 0.1%.

Analytical Methods for Impurity Quantification

High-performance liquid chromatography (HPLC) remains the gold standard for detecting the SSSR isomer. A validated method using a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile and 0.1% phosphoric acid achieves a limit of quantification (LOQ) of 0.02%. Retention times for the SSSS and SSSR isomers are 12.3 and 13.8 minutes, respectively, enabling precise quantification.

Industrial-Scale Mitigation Practices

Pharmaceutical manufacturers employ design of experiments (DoE) to optimize reaction parameters. For example, maintaining the fumaric acid-to-aliskiren ratio at 1:1.05 minimizes excess acid, reducing epimerization risk. Temperature control during salt formation (±2°C) and in-line HPLC monitoring further ensure impurity levels remain below International Council for Harmonisation (ICH) thresholds .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its functional groups make it a potential candidate for studying enzyme interactions and protein binding.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C30H53N3O6·0.5C4H4O4 (same as the parent drug but with distinct stereochemistry) .

- Molecular Weight : 551.77 (hemifumarate salt) .

- Regulatory Role : Used as a reference standard for quality control (QC) in analytical method validation (AMV) and regulatory submissions (e.g., ANDA/NDA) .

Comparison with Similar Compounds

Stereoisomeric Impurities

Aliskiren Hemifumarate has multiple stereoisomers due to its four chiral centers. These isomers share the same molecular formula but differ in spatial arrangement:

Process-Related Impurities

These arise during synthesis or degradation. Examples include:

Key Difference : Unlike stereoisomers, these impurities have distinct molecular structures and may exhibit higher toxicity, requiring stricter limits (e.g., ≤0.10%) .

Degradation Products

Formed under stress conditions (heat, light, pH):

Note: Degradation products often require stability-indicating methods (e.g., UPLC) for quantification .

Solubility and Physicochemical Properties

While Aliskiren Hemifumarate is freely soluble in water and organic solvents (e.g., ethanol, methanol), impurities exhibit varied solubility:

Analytical and Regulatory Considerations

- Chiral Purity: The SSSR isomer requires chiral separation techniques, whereas non-stereoisomeric impurities are resolved via reverse-phase HPLC .

- Regulatory Limits: The SSSR isomer is classified as a specified impurity with a threshold of 0.15%, while unknown impurities must be ≤0.10% .

- Structural Confirmation : Advanced techniques like NMR (≥400 MHz) and high-resolution MS are critical for characterizing stereoisomers and degradation products .

Biological Activity

Aliskiren hemifumarate, specifically the SSSRisomer impurity, is a notable compound in the pharmacological landscape, primarily recognized for its role as a direct renin inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications for hypertension treatment.

Overview of Aliskiren Hemifumarate

Aliskiren hemifumarate is classified as a potent renin inhibitor with a significant impact on blood pressure regulation. The compound's chemical structure is complex, featuring multiple chiral centers that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 609.83 g/mol .

Aliskiren functions by inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, aliskiren effectively reduces plasma renin activity (PRA), leading to decreased levels of angiotensin II—a potent vasoconstrictor. This action results in lowered blood pressure and improved cardiovascular outcomes .

Potency and Selectivity

The biological activity of aliskiren hemifumarate is characterized by its potency as a renin inhibitor, with reported IC50 values of 0.6 nM for human renin and 80 nM for rat renin . Its selectivity is noteworthy; it exhibits minimal inhibitory effects on other aspartic proteinases at concentrations exceeding 5000 nM, indicating a high specificity for renin .

In Vivo Studies

In preclinical studies involving hypertensive rodent models, aliskiren demonstrated significant antihypertensive effects. The compound was shown to effectively lower blood pressure in these models, supporting its potential therapeutic use in managing hypertension .

Formulation and Delivery

Recent advancements in drug delivery systems have focused on enhancing the bioavailability of aliskiren hemifumarate. Proliposomal formulations have been developed to improve oral absorption. A study indicated that these formulations significantly increased the relative bioavailability of aliskiren by 230% compared to traditional formulations .

Table: Pharmacokinetic Parameters of Aliskiren Hemifumarate

| Parameter | Pure AKH | Proliposomal Formulation (F8) |

|---|---|---|

| Tmax (h) | 0.5 | 0.5 |

| Cmax (ng/mL) | 49.12 | 116.21 |

| AUC (0-12 h) | - | Significantly higher |

| Relative Bioavailability | 100% | 230% |

Case Studies and Clinical Implications

Aliskiren has been studied extensively in clinical settings for its efficacy in treating essential hypertension. Notably, it has been associated with reduced risks of stroke and heart failure complications . However, caution is advised in pediatric populations due to potential side effects .

Case Study: Efficacy in Hypertensive Patients

A clinical trial involving adult patients with primary hypertension showed that administration of aliskiren resulted in significant reductions in systolic and diastolic blood pressure over a treatment period compared to placebo groups. The findings underscored its effectiveness as a first-line treatment option for hypertension management.

Q & A

Q. Table 1: IR Spectral Peaks for Aliskiren Hemifumarate

| Functional Group | Wave Number (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 2932.66, 2969.47 | Asymmetric vibration |

| C=O Bond | 1664.08 | Carbonyl stretch |

| Amine Group | 1565.98 | N-H bending |

Q. Table 2: Crystallization Optimization Parameters

| Parameter | Value Range | Impact on Purity |

|---|---|---|

| Cooling Rate | 0.5–2°C/min | Slower rates reduce impurity entrapment |

| Anti-Solvent Ratio | 1:1–1:3 | Higher ratios improve yield by 12% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.